Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate
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Overview
Description
Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate is an organic compound with the molecular formula C15H10ClFO3 It is a derivative of benzoic acid and is characterized by the presence of both chloro and fluoro substituents on the benzoyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate typically involves the esterification of 2-(3-chloro-5-fluorobenzoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
[ \text{2-(3-chloro-5-fluorobenzoyl)benzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzoyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 2-(3-substituted-5-fluorobenzoyl)benzoates.
Reduction: 2-(3-chloro-5-fluorobenzoyl)benzyl alcohol.
Hydrolysis: 2-(3-chloro-5-fluorobenzoyl)benzoic acid and methanol.
Scientific Research Applications
Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chloro and fluoro substituents can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chlorobenzoyl)benzoate
- Methyl 2-(3-fluorobenzoyl)benzoate
- Methyl 2-(3-bromobenzoyl)benzoate
Uniqueness
Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate is unique due to the simultaneous presence of both chloro and fluoro substituents, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
methyl 2-(3-chloro-5-fluorobenzoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO3/c1-20-15(19)13-5-3-2-4-12(13)14(18)9-6-10(16)8-11(17)7-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIVHWGJOACFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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